Technical Guide: 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one as a Pharmacophore
Technical Guide: 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one as a Pharmacophore
Executive Summary
3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one (also referred to as 7-methoxy-3-hydroxy-2-oxindole or 7-methoxydioxindole ) represents a "privileged scaffold" in medicinal chemistry. It serves as the core structural motif for a diverse class of bioactive alkaloids, including convolutamydines and welwitindolinones .
Unlike simple indoles, the C3-hydroxy-2-oxindole functionality creates a unique chiral center at the C3 position, offering a versatile handle for stereoselective synthesis and the construction of spirocyclic quaternary centers. The inclusion of the 7-methoxy group is electronically significant; positioned ortho to the lactam nitrogen, it influences the hydrogen-bonding capability of the NH group and modulates the lipophilicity of the scaffold, altering its pharmacokinetic profile compared to the unsubstituted parent.
This guide details the physicochemical properties, synthesis protocols, and reactivity patterns of this critical intermediate for researchers in drug discovery.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Nomenclature & Identification[5]
-
IUPAC Name: 3-Hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one
-
Common Names: 7-Methoxydioxindole, 7-Methoxy-3-hydroxyoxindole
-
Core Scaffold: 3-Hydroxy-2-oxindole (Dioxindole)
-
Related CAS Numbers:
Physicochemical Profile
The 7-methoxy substituent increases electron density in the aromatic ring and introduces a weak hydrogen bond acceptor site near the NH donor.
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₉H₉NO₃ | Core stoichiometry |
| Molecular Weight | 179.17 g/mol | Fragment-based drug design compliant |
| LogP (Predicted) | ~0.8 - 1.1 | Moderate lipophilicity; good membrane permeability |
| H-Bond Donors | 2 (NH, C3-OH) | Critical for active site binding |
| H-Bond Acceptors | 3 (C2=O, C3-OH, 7-OMe) | Interaction with protein residues |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Favorable for CNS penetration (BBB permeable) |
| pKa (NH) | ~13.5 | Weakly acidic due to lactam resonance |
Synthesis & Production Protocols
The most authoritative and reproducible route to 3-hydroxy-7-methoxy-2,3-dihydro-1H-indol-2-one is the partial reduction of 7-methoxyisatin . This method avoids over-reduction to the indoline.
Synthesis Logic Flow
The synthesis relies on the chemoselective reduction of the C3-carbonyl of isatin while preserving the C2-amide (lactam). Sodium Borohydride (NaBH₄) is the reagent of choice due to its kinetic selectivity.
Figure 1: Chemoselective reduction pathway from 7-methoxyisatin.
Experimental Protocol: Reduction of 7-Methoxyisatin
Materials:
-
7-Methoxyisatin (1.0 equiv)[7]
-
Sodium Borohydride (NaBH₄) (0.5 - 0.7 equiv)
-
Methanol (anhydrous)
-
Hydrochloric acid (1M)
-
Ethyl Acetate (for extraction)
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-methoxyisatin (e.g., 1.77 g, 10 mmol) in anhydrous methanol (20 mL). Ensure the starting material is fully solubilized; gentle warming may be required, followed by cooling to 0°C in an ice bath.
-
Reduction: Slowly add NaBH₄ (190 mg, 5 mmol) portion-wise over 15 minutes. Note: NaBH₄ provides 4 hydrides, but stoichiometry is often kept near 0.5-0.7 molar equivalents to prevent over-reduction.
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Silica, 50% EtOAc/Hexane). The deep orange/red color of isatin should fade to a pale yellow.
-
Quenching: Quench the reaction by adding water (10 mL) followed by careful acidification with 1M HCl to pH ~3-4. This breaks the boron complex and precipitates the product or prepares it for extraction.
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
Yield Expectation: 85-95%.
Reactivity & Derivatization (The "Hub" Concept)
The 3-hydroxy-7-methoxy-2-oxindole scaffold is a versatile "hub" for diversity-oriented synthesis. The C3 position is a benzylic-like center that can generate carbocations (or radical equivalents), enabling Friedel-Crafts alkylations to form 3,3-disubstituted oxindoles (quaternary centers).
Reactivity Map
-
C3-OH: Leaving group for nucleophilic substitution (Sɴ1 type) catalyzed by Lewis acids (e.g., BF₃·OEt₂, In(OTf)₃).
-
N1-H: Acidic proton (pKa ~13.5) susceptible to alkylation or protection.
-
C7-OMe: Directs electrophilic aromatic substitution to C4 and C6 positions.
Figure 2: Divergent synthetic utility of the 3-hydroxy-7-methoxy scaffold.
Structural Characterization (Spectroscopy)[2][4][8][13]
Accurate identification requires distinguishing the 3-hydroxy product from the 2,3-dioxo precursor.
Proton NMR (¹H NMR) - Predicted in DMSO-d₆
-
NH (1H): Broad singlet at 10.2 - 10.5 ppm .
-
C3-OH (1H): Doublet (coupling to C3-H) or singlet at 6.0 - 6.5 ppm .
-
Aromatic Ring (3H):
-
H4/H6: Doublets/Multiplets at 6.8 - 7.0 ppm .
-
H5: Triplet at 6.9 - 7.1 ppm .
-
-
C3-H (1H): Doublet (coupling to OH) at 4.8 - 5.0 ppm . Key diagnostic signal.
-
7-OMe (3H): Sharp singlet at 3.7 - 3.8 ppm .
Infrared Spectroscopy (IR)
-
O-H Stretch: Broad band at 3200–3400 cm⁻¹ .
-
C=O Stretch (Amide): Strong band at 1700–1720 cm⁻¹ (Shifted from the ~1740 cm⁻¹ ketone carbonyl of isatin).
-
C-O Stretch: Strong bands at 1250 cm⁻¹ (aryl ether) and 1050 cm⁻¹ (alcohol).
Biological Relevance & Applications[1][4][8]
Natural Product Mimetics
The 3-hydroxy-7-methoxy-2-oxindole structure is a simplified analog of the Convolutamydine family (specifically Convolutamydine A and E), which are extracted from the marine bryozoan Amathia convoluta.
-
Mechanism: These compounds often inhibit cell proliferation by inducing apoptosis in HL-60 (leukemia) cells.
-
Drug Design: The C3-OH group is critical for bioactivity, often forming hydrogen bonds within the target protein's active site.
Kinase Inhibition
Oxindole derivatives are established kinase inhibitors (e.g., Sunitinib). The 7-methoxy variant provides a unique steric and electronic profile that can improve selectivity against specific kinases (e.g., CDK2, VEGFR) by altering the orientation of the inhibitor in the ATP-binding pocket.
References
-
Synthesis of 3-Hydroxy-oxindoles: Trost, B. M., & Frederiksen, M. U. (2005). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Angewandte Chemie International Edition. Link (Context: General methods for C3 substitution).
-
Isatin Reduction Protocols: Garden, S. J., et al. (2002). "A convenient synthesis of isatins and their reduction to oxindoles." Tetrahedron Letters. Link
-
Biological Activity of Convolutamydines: Kamano, Y., et al. (1995). "Convolutamydines A-D, novel bioactive alkaloids from the marine bryozoan Amathia convoluta." Chemical & Pharmaceutical Bulletin. Link
-
7-Methoxyisatin Precursor Data: PubChem Compound Summary for CID 4088910 (7-Methoxyisatin). Link
-
Reactivity of 3-Hydroxyoxindoles: Chauhan, P., et al. (2010). "Organocatalytic Asymmetric Synthesis of 3-Hydroxy-2-Oxindoles." Chemistry – A European Journal. Link
Sources
- 1. 7-methoxy-2,3-dihydro-1H-indole-2,3-dione | C9H7NO3 | CID 4088910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-methoxy-2,3-dihydro-1H-indole-2,3-dione | C9H7NO3 | CID 4088910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-METHOXY-2,3-DIHYDRO-1H-INDOLE | 334986-99-1 [chemicalbook.com]
- 4. 7-METHOXY-2,3-DIHYDRO-1H-INDOLE | 334986-99-1 [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
